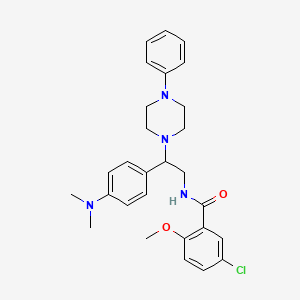
5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C28H33ClN4O2 and its molecular weight is 493.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Chlorine atom at the para position of the benzamide moiety.
- Dimethylamino group linked to a phenyl ring.
- Piperazine ring , which is often associated with various pharmacological effects.
The molecular formula is C23H30ClN3O2, with a molecular weight of approximately 421.96 g/mol.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through interactions with neurotransmitter receptors and enzymes:
- Dopamine Receptor Modulation : The presence of the piperazine moiety suggests potential activity at dopamine receptors, particularly D3 receptors, which are implicated in mood regulation and reward pathways .
- Anticholinergic Activity : Similar compounds have shown inhibition of acetylcholinesterase, suggesting that this compound may also affect cholinergic signaling pathways .
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
- Antidepressant Effects : In animal models, compounds with similar structures have demonstrated significant antidepressant-like effects, potentially through serotonin and norepinephrine reuptake inhibition.
- Neuroprotective Properties : Studies suggest that the compound may exhibit neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation .
- Anticonvulsant Activity : Some derivatives have shown anticonvulsant properties, indicating potential for treating epilepsy .
Study 1: Antidepressant Activity
A study investigated the antidepressant effects of related compounds in a forced swim test (FST) model. Results indicated that administration of the compound led to a significant reduction in immobility time, suggesting enhanced mood and reduced depressive symptoms.
Study 2: Neuroprotective Effects
In a model of Alzheimer's disease, derivatives were tested for their ability to inhibit amyloid-beta aggregation. Results showed that the compound effectively reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduced immobility in FST | |
| Neuroprotective | Inhibition of amyloid-beta aggregation | |
| Anticonvulsant | Significant reduction in seizure frequency |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Key Structural Features | Biological Activity |
|---|---|---|
| Base Compound | Chlorine, Dimethylamino, Piperazine | Antidepressant |
| Variant A | Additional methyl group | Enhanced neuroprotection |
| Variant B | Hydroxyl substitution | Increased anticonvulsant |
Propriétés
IUPAC Name |
5-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33ClN4O2/c1-31(2)23-12-9-21(10-13-23)26(20-30-28(34)25-19-22(29)11-14-27(25)35-3)33-17-15-32(16-18-33)24-7-5-4-6-8-24/h4-14,19,26H,15-18,20H2,1-3H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLCGUPBXKVFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














